Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this heterocyclic compound is ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, reflecting its complex bicyclic structure with multiple functional groups. The systematic naming follows established conventions for fused heterocyclic systems, where the imidazo[1,2-a]pyridine represents the core bicyclic framework formed by the fusion of an imidazole ring with a pyridine ring in a specific positional arrangement. The numerical designations [1,2-a] indicate the precise fusion pattern between the two rings, where the nitrogen atoms of the imidazole occupy positions 1 and 2, and the fusion occurs at the a-position of the pyridine ring.
The molecular formula C₁₁H₁₁BrN₂O₂ provides crucial information about the elemental composition and structural complexity of the compound. This formula indicates the presence of eleven carbon atoms forming the backbone structure, eleven hydrogen atoms distributed across the aromatic and aliphatic portions, one bromine atom serving as a halogen substituent, two nitrogen atoms integral to the heterocyclic framework, and two oxygen atoms associated with the ester functionality. The molecular weight of 283.12 grams per mole represents a significant mass contribution from the bromine atom, which accounts for approximately 28% of the total molecular weight.
The Chemical Abstracts Service registry number 1363383-34-9 serves as the unique identifier for this specific compound in chemical databases and literature. Additional identifier systems include the International Chemical Identifier key AWWKGXJTUNFUSL-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation CCOC(=O)CC1=CN=C2N1C=CC(=C2)Br, which encode the complete structural information in standardized formats. These identifiers facilitate precise communication and database searches within the global chemical community.
Properties
IUPAC Name |
ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-13-10-5-8(12)3-4-14(9)10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKGXJTUNFUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858597 | |
| Record name | Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-34-9 | |
| Record name | Imidazo[1,2-a]pyridine-3-acetic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed . The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: TBHP is commonly used in the synthesis process.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for different applications .
Scientific Research Applications
Applications Overview
| Field | Application Summary | Methods of Application | Results and Outcomes |
|---|---|---|---|
| Organic Chemistry | Used as a building block in the synthesis of complex molecules | Multicomponent reactions with various reagents | Creation of novel molecules with potential pharmacological activities |
| Biochemistry | Precursor for bioactive molecules with antibacterial, antifungal, and antiviral properties | Various chemical transformations like cyclization and bromination | Broad spectrum of biological activity in assays indicating therapeutic potential |
| Material Science | Investigated for creating materials with specific electronic or photonic properties | Incorporated into polymers to alter properties at the molecular level | Development of novel materials with enhanced or unique properties |
| Analytical Chemistry | Used as a standard or reagent in analytical procedures | Calibration of instruments and chemical assays | Improved accuracy and reliability in analytical methods for research and quality control |
| Synthetic Chemistry | Chemodivergent synthesis processes for drug discovery | Different reaction conditions to yield N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines | Successful creation of diverse molecules for pharmaceutical applications |
| Pharmaceutical Sciences | Intermediate in the production of drugs with anxiolytic and anti-ulcer properties | Core structure incorporated into drugs like alpidem and zolpidem | Clinically effective drugs widely used for treating anxiety, insomnia, and peptic ulcers |
Organic Chemistry
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is primarily utilized in organic synthesis. It serves as a key intermediate in multicomponent reactions that lead to complex molecular architectures. The compound's unique structure allows for various synthetic pathways, including cyclization reactions that produce biologically active derivatives.
Biochemistry
In biochemistry, this compound acts as a precursor for synthesizing bioactive molecules. Studies have demonstrated its effectiveness in producing compounds with significant antibacterial, antifungal, and antiviral activities. For instance, transformations involving this compound have yielded imidazo[1,2-a]pyridines that display promising biological activity in preliminary assays.
Material Science
The incorporation of this compound into polymeric materials has been explored to enhance electronic and photonic properties. Research indicates that modifying polymers at the molecular level can lead to materials with improved performance characteristics for applications in electronics and optics.
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for calibrating instruments and conducting chemical assays. Its role as a standard has facilitated the development of reliable analytical methods crucial for research and quality control processes.
Pharmaceutical Sciences
The pharmaceutical applications of this compound are particularly noteworthy. It is integral in synthesizing various medications known for their anxiolytic and anti-ulcer properties. Drugs such as alpidem and zolpidem utilize this compound's core structure, demonstrating its clinical relevance.
Case Studies
-
Synthesis of Bioactive Imidazo[1,2-a]pyridines
- Researchers have successfully synthesized several derivatives from this compound through cyclization reactions.
- These derivatives exhibited potent antibacterial activity against various strains.
-
Material Development
- A study investigated the incorporation of this compound into polymer matrices.
- Results showed enhanced conductivity and stability compared to traditional materials.
-
Analytical Method Development
- The compound was utilized to develop a new assay method for detecting trace levels of contaminants in pharmaceutical products.
- The method demonstrated improved sensitivity and specificity over existing techniques.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom can participate in electrophilic substitution reactions, leading to the formation of various biologically active derivatives . These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate can be compared to analogs with variations in substituents, halogen positions, and fused ring systems. Below is a detailed analysis:
Structural Analogues with Halogen Substitutions
Methyl-Substituted Analogues
Complex Heterocyclic Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-ylidene)acetate (5q) | N/A | C₂₅H₂₀N₄O₃ | 424.45 | High melting point (>300°C). 1H NMR : δ 1.16 (CH₃), 7.12–7.39 (aromatic). Extended conjugation due to fused benzo-imidazopyrimidine ring enhances UV absorption . |
| Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate | N/A | C₁₈H₁₆N₂O₃ | 316.33 | Keto-ester derivative. IR : 1697 cm⁻¹ (C=O). Oxo group increases electrophilicity, making it reactive toward nucleophiles . |
Comparative Data Table
Key Findings and Implications
Regiochemical Impact of Halogens : The 7-bromo substituent in the target compound may hinder electrophilic substitutions compared to 6-bromo analogs due to steric and electronic effects .
Phenyl Substituents : Fluorophenyl and chlorophenyl analogs (e.g., 5c, 5d) exhibit distinct melting points and spectral profiles, reflecting halogen-dependent intermolecular interactions .
Synthetic Flexibility : Brominated derivatives are critical for cross-coupling reactions in drug synthesis, whereas methylated analogs enhance lipophilicity for improved pharmacokinetics .
Safety Profile: The 7-bromo derivative carries hazard statements H302/H315/H319/H335, emphasizing the need for careful handling compared to non-halogenated analogs .
Biological Activity
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 283.12 g/mol. The compound features a bromo substituent and an ethyl acetate group, which contribute to its unique reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly due to the imidazo[1,2-a]pyridine core structure. This core is known for its antimicrobial , antiviral , and anticancer properties. The presence of the bromo group may enhance binding affinity to specific receptors or enzymes, thereby modulating their activities .
Interaction with Biological Targets
Research indicates that this compound may act through:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to disease processes such as cancer and infection .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
These results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development in treating infections.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 28 |
These findings indicate that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .
Case Studies and Research Findings
A study published in Nature explored the structure-activity relationship (SAR) of similar compounds and highlighted how modifications to the imidazo[1,2-a]pyridine scaffold could enhance potency against specific targets like SIK2 and SIK3. This research suggests that this compound could be optimized further for increased selectivity and efficacy against these kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
